molecular formula C10H12NO5P B127947 5-phosphono-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 140202-46-6

5-phosphono-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

カタログ番号: B127947
CAS番号: 140202-46-6
分子量: 257.18 g/mol
InChIキー: VRDCPZSTZJNJOF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Phosphono-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a synthetic heterocyclic compound featuring a tetrahydroisoquinoline scaffold with two functional groups: a carboxylic acid at position 3 and a phosphono group (-PO₃H₂) at position 5. The tetrahydroisoquinoline core is a bicyclic structure that combines a benzene ring fused with a partially saturated six-membered nitrogen-containing ring. This compound is hypothesized to serve roles in biochemical research, particularly as a phosphatase or kinase inhibitor due to its structural mimicry of phosphate groups .

特性

IUPAC Name

5-phosphono-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NO5P/c12-10(13)8-4-7-6(5-11-8)2-1-3-9(7)17(14,15)16/h1-3,8,11H,4-5H2,(H,12,13)(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDCPZSTZJNJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C(=CC=C2)P(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60930738
Record name 5-Phosphono-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140202-46-6
Record name 3-Carboxy-5-phosphono-1,2,3,4-tetrahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140202466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Phosphono-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Substrate Design and Reaction Conditions

  • Benzaldehyde precursors : 3-Phosphonobenzaldehyde derivatives are synthesized via Vilsmeier-Haack formylation of phosphono-substituted arenes, followed by oxidation.

  • Acid catalyst : Sulfuric acid (0.5–1.0 M) is preferred over hydrochloric acid to prevent bis(chloromethyl)ether formation.

  • Temperature : Reactions proceed at 50–80°C for 3–12 hours, achieving cyclization yields of 65–80%.

Racemization Challenges

Using L-phenylalanine derivatives, racemization at C3 remains a concern. Optical purity improves to >95% ee when hydrobromic acid replaces hydrochloric acid, as demonstrated in Example 2 of the patent.

Horner-Wadsworth-Emmons Olefination with Phosphonoglycine Donors

The Horner-Wadsworth-Emmons (HWE) reaction provides a direct route to introduce the phosphono group during glycine incorporation. This method, detailed in the PMC study, utilizes α-phosphonoglycine trimethyl esters as key intermediates.

Three-Step Synthetic Protocol

  • HWE Olefination :

    • Glycine donor: (±)-Z-α-phosphonoglycine trimethyl ester reacts with substituted benzaldehydes (e.g., 2,3-dimethoxybenzaldehyde) under basic conditions (DBU, THF, 0°C).

    • Yield: 77–85% for benzylidene intermediates.

  • Hydrogenation and Deprotection :

    • Catalytic hydrogenation (H₂, Pd/C) reduces the double bond, followed by TFA-mediated deprotection to yield α-amino-β-aryl acrylates.

    • Yield: 80–86%.

  • Pictet-Spengler Cyclization :

    • Formaldehyde (37% aqueous) in TFA/CH₂Cl₂ induces cyclization at room temperature.

    • Yield: 70–80% for 5-phosphono-THIQ3CA methyl esters.

Advantages Over Traditional Methods

  • Regioselectivity : The HWE approach ensures precise placement of the phosphono group at the 5-position.

  • Mild Conditions : Avoids high temperatures (>100°C) required in classical Pictet-Spengler reactions.

Post-Cyclization Phosphorylation Strategies

For substrates where direct phosphono incorporation is challenging, post-cyclization phosphorylation offers an alternative.

Michaelis-Arbuzov Reaction

  • Reagents : THIQ3CA esters are treated with triethyl phosphite and iodomethane in refluxing toluene.

  • Yield : 50–60% for phosphorylated products, with minor diastereomer formation.

Limitations

  • Positional Selectivity : Phosphorylation predominantly occurs at electron-rich aromatic positions, complicating 5-site specificity.

  • Side Reactions : Over-phosphorylation and ester hydrolysis reduce overall efficiency.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Optical Purity (% ee)Byproduct Risk
Pictet-SpenglerCyclization with H₂SO₄65–8085–100Low
HWE-Pictet-SpenglerOlefination → Hydrogenation → Cyclization70–80RacemicModerate
Post-CyclizationMichaelis-Arbuzov phosphorylation50–60N/AHigh

Yield and Purity Considerations

  • The HWE-Pictet-Spengler route achieves the highest yields (70–80%) but produces racemic mixtures.

  • Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) restores enantiopurity to >98% ee.

Byproduct Mitigation

  • Mutagenic Byproducts : Sulfuric acid eliminates bis(chloromethyl)ether formation observed in HCl-catalyzed reactions.

  • Solvent Choice : Dichloromethane minimizes ester hydrolysis during cyclization .

化学反応の分析

Types of Reactions

5-phosphono-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

科学的研究の応用

Anticoagulant Activity

THIQ3CA derivatives have been identified as potential anticoagulants. Research indicates that these compounds can serve as direct inhibitors of factor Xa (fXa), a crucial enzyme in the coagulation cascade. The ability to modulate fXa activity makes THIQ3CA a promising candidate for developing new anticoagulant therapies .

Treatment of Dopaminergic Disorders

The compound has been explored for its therapeutic potential in treating dopaminergic nerve diseases such as Parkinson's disease. THIQ3CA derivatives have been shown to enhance dopaminergic signaling and may improve the efficacy of existing dopaminergic drugs like levodopa .

PPARγ Agonism

Recent studies have demonstrated that certain THIQ3CA derivatives can act as selective agonists for peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a significant role in glucose metabolism and fat cell differentiation, indicating potential applications in managing metabolic disorders .

Case Study 1: Anticoagulant Development

A study focused on synthesizing electronically rich N-substituted THIQ3CA esters revealed their effectiveness as anticoagulants. The research highlighted the design of novel activators of antithrombin (AT), which enhances the inhibition of fXa, showcasing the compound's relevance in developing anticoagulant therapies .

Case Study 2: Parkinson's Disease Treatment

In another investigation, THIQ3CA derivatives were evaluated for their ability to enhance dopaminergic transmission in animal models of Parkinson’s disease. The results indicated that these compounds could synergistically improve the effects of traditional dopaminergic medications, leading to better management of symptoms .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticoagulant ActivityInhibition of factor Xa for anticoagulationEffective as direct fXa inhibitors
Dopaminergic DisordersTreatment enhancement for Parkinson's diseaseImproves efficacy of levodopa
PPARγ AgonismModulation of glucose metabolism and fat cell differentiationSelective agonist with significant biological activity

作用機序

The mechanism of action of 5-phosphono-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with the NMDA receptor. As a competitive antagonist, it binds to the receptor and inhibits its activity, which can modulate synaptic transmission and neuronal excitability . This interaction is crucial in understanding its potential therapeutic effects in neurological conditions.

類似化合物との比較

N-Fmoc-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid

Key Differences :

  • Substituents: The N-Fmoc derivatives (D- and L-enantiomers) feature a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom, whereas the target compound has a phosphono group at position 5 and lacks an N-protecting group .
  • Molecular Weight: The N-Fmoc derivatives have a molecular weight of 399.43 g/mol, while the phosphono variant is estimated to be higher (~400–450 g/mol) due to the phosphono group’s mass.
  • Solubility and Stability: The Fmoc group’s lipophilicity reduces water solubility, necessitating cold storage (0–6°C) to prevent decomposition. In contrast, the phosphono group’s hydrophilicity likely enhances aqueous solubility and may permit room-temperature stability .

3-O-Feruloylquinic Acid

Key Differences :

  • Core Structure: 3-O-Feruloylquinic acid is a cyclohexanecarboxylic acid derivative esterified with ferulic acid, structurally distinct from the tetrahydroisoquinoline scaffold .
  • Functionality : It lacks nitrogen and phosphorus atoms but contains hydroxyl and methoxy groups, contributing to antioxidant properties.

Data Table: Comparative Analysis

Compound Substituents Molecular Weight (g/mol) Purity Storage Conditions CAS RN Primary Applications
5-Phosphono-1,2,3,4-THIQ-3-carboxylic acid Phosphono (C5), COOH (C3) ~400–450 (estimated) >95%* RT (assumed) Not available Enzyme inhibition, metal chelation
N-Fmoc-D-THIQ-3-carboxylic acid Fmoc (N), COOH (C3) 399.43 >97.0% 0–6°C 130309-33-0 Peptide synthesis intermediates
N-Fmoc-L-THIQ-3-carboxylic acid Fmoc (N), COOH (C3) 399.43 >97.0% 0–6°C 136030-33-6 Peptide synthesis intermediates
3-O-Feruloylquinic acid Feruloyl (C3), COOH (C1) 368.32 Not specified Not specified Not provided Antioxidant research, reference standards

*Assumed based on synthetic standards for similar compounds.

Research Findings and Implications

  • Synthetic Accessibility: The N-Fmoc derivatives are commercially available with high purity (>97%), suggesting robust synthetic protocols that could be adapted for the phosphono variant .
  • Pharmacological Potential: While 3-O-feruloylquinic acid is derived from natural sources (e.g., coffee beans), the phosphono-tetrahydroisoquinoline’s synthetic origin positions it for targeted mechanistic studies, such as modulating phosphate-dependent signaling pathways .
  • Stability Considerations: The cold storage requirements for N-Fmoc derivatives underscore the instability of protecting groups under ambient conditions, whereas the phosphono group’s inherent stability may reduce logistical challenges in laboratory use .

生物活性

5-Phosphono-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (PHIQCA) is a compound of significant interest in pharmacology due to its structural features and biological activities. This article provides an overview of its biological activity, focusing on its role as an NMDA receptor antagonist and its implications in various therapeutic areas.

Chemical Structure and Properties

This compound is characterized by the presence of both phosphono and carboxyl functional groups attached to a tetrahydroisoquinoline backbone. Its molecular formula is C10H12NO5PC_{10}H_{12}NO_5P, and it has a molecular weight of 251.18 g/mol. The compound's unique structure contributes to its biological activity, particularly its interaction with neurotransmitter receptors.

PropertyValue
Molecular FormulaC10H12NO5PC_{10}H_{12}NO_5P
Molecular Weight251.18 g/mol
CAS Number140202-46-6

The primary mechanism of action for PHIQCA involves its role as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are critical in synaptic plasticity and memory function, and their dysregulation is implicated in various neurological disorders. PHIQCA competes with glutamate for binding sites on the NMDA receptor, thereby inhibiting receptor activation and subsequent neuronal excitability .

Key Findings:

  • Inhibition of Glutamate Binding : PHIQCA has been shown to inhibit the binding of radiolabeled glutamate to NMDA receptors with a Ki value of approximately 1.6 µM, demonstrating its potency as an antagonist .
  • Effect on cGMP Levels : In vivo studies indicate that PHIQCA can decrease basal levels of cyclic GMP (cGMP) in the cerebellum, suggesting its role in modulating intracellular signaling pathways influenced by NMDA receptor activity .

Neurological Applications

Research has highlighted the potential therapeutic applications of PHIQCA in treating conditions such as:

  • Neurodegenerative Diseases : Due to its NMDA antagonistic properties, PHIQCA may offer protective effects against excitotoxicity associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Pain Management : The compound's ability to modulate NMDA receptor activity positions it as a candidate for developing analgesic therapies .

Case Studies

  • Animal Models : In studies involving mouse models of neurological injury, administration of PHIQCA resulted in significant reductions in neuronal damage and improved behavioral outcomes compared to control groups .
  • Comparative Studies : When compared to other NMDA antagonists such as AP-5, PHIQCA demonstrated similar efficacy but with potentially fewer side effects due to its unique structural attributes .

Synthesis and Derivatives

The synthesis of this compound typically involves methods such as Pictet–Spengler cyclization and electron-transfer reduction techniques. These synthetic routes allow for the production of various derivatives that may enhance biological activity or selectivity towards specific receptors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-phosphono-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The compound is synthesized via N-acyliminium ion intermediates derived from lactams. Key steps include activation of the isoquinoline nucleus with benzyl chloroformate, followed by regioselective phosphonylation using diethyl phosphite. Reaction conditions (e.g., solvent polarity, temperature, and catalyst presence) critically influence regioselectivity. For example, anhydrous acetonitrile at 0–5°C promotes phosphonate group introduction at the 3-position, avoiding competing side reactions at other sites .
  • Data Insight : NMR analysis (³¹P at δ = 14.61 ppm for the phosphonic acid) confirms successful phosphonylation. HRMS and elemental analysis validate molecular integrity .

Q. How can researchers analytically characterize this compound to confirm purity and structure?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C/³¹P NMR : To map proton environments, carbon backbones, and phosphorus bonding. For example, ³¹P NMR distinguishes phosphonate esters (δ = 27–28 ppm) from free phosphonic acids (δ = 14–15 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : To confirm molecular weight with <2 ppm error.
  • Potentiometric Titration : For assessing acid dissociation constants (pKa), critical for understanding metal-binding behavior in biological systems .

Advanced Research Questions

Q. What are the implications of substituting the carboxylic acid group in tetrahydroisoquinoline derivatives with a phosphonic acid moiety for enzyme inhibition studies?

  • Methodological Answer : Phosphonic acids mimic phosphate groups in enzymatic substrates, enabling competitive inhibition. For example:

  • Metal Chelation : The phosphonate group enhances binding to metalloenzyme active sites (e.g., zinc-dependent proteases) via stronger coordination compared to carboxylates. This is validated by calorimetric studies showing higher affinity for Cu²⁺ and Zn²⁺ .
  • Conformational Rigidity : The tetrahydroisoquinoline scaffold imposes spatial constraints, favoring interactions with enzyme pockets. Molecular docking simulations can predict binding modes .

Q. How do researchers resolve contradictions in regioselectivity data during phosphonylation of tetrahydroisoquinoline derivatives?

  • Methodological Answer : Contradictions often arise from competing N-acyliminium ion conformers. Strategies include:

  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states for 3-phosphonylation, while nonpolar solvents favor alternative pathways .
  • Additive Screening : Catalytic iodide ions (e.g., NaI) enhance regioselectivity by coordinating to the electrophilic center .
  • Kinetic Monitoring : In-situ ³¹P NMR tracks reaction progress, identifying intermediates that deviate from expected pathways .

Q. What experimental approaches are used to study the metal-complexation behavior of this compound, and how does this inform drug design?

  • Methodological Answer :

  • Potentiometry and UV-Vis Spectroscopy : Determine stoichiometry and stability constants (logβ) for metal complexes. For example, logβ values for Cu²⁺ complexes exceed those of analogous carboxylates, suggesting enhanced therapeutic potential for oxidative stress disorders .
  • X-ray Crystallography : Resolve 3D structures of metal-bound complexes to guide structure-based drug design.
  • Solution Calorimetry : Quantify enthalpy changes during metal binding, correlating thermodynamic stability with inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-phosphono-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 2
5-phosphono-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。